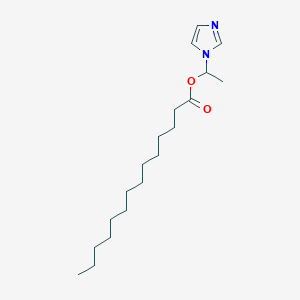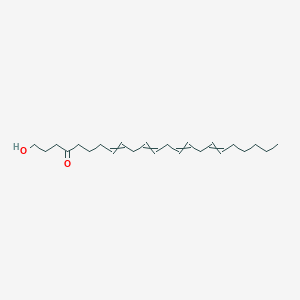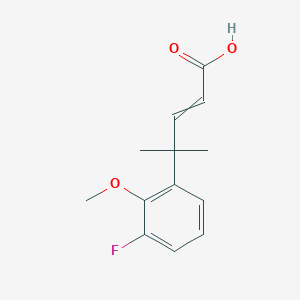
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid is an organic compound that features a fluoro and methoxy-substituted phenyl ring attached to a pentenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid typically involves the use of starting materials such as 3-fluoro-2-methoxyphenylboronic acid and 4-methylpent-2-enoic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling of these components .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
825654-71-5 |
|---|---|
Fórmula molecular |
C13H15FO3 |
Peso molecular |
238.25 g/mol |
Nombre IUPAC |
4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C13H15FO3/c1-13(2,8-7-11(15)16)9-5-4-6-10(14)12(9)17-3/h4-8H,1-3H3,(H,15,16) |
Clave InChI |
YVIVECVYQNVUJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC(=O)O)C1=C(C(=CC=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


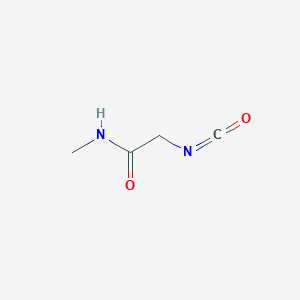
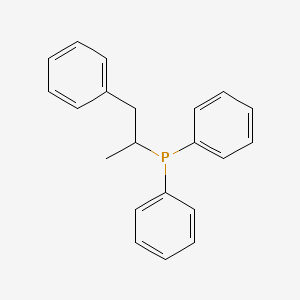
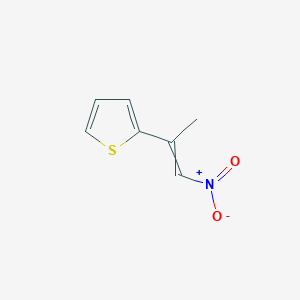
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
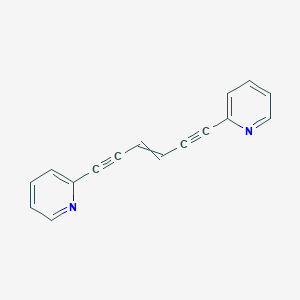

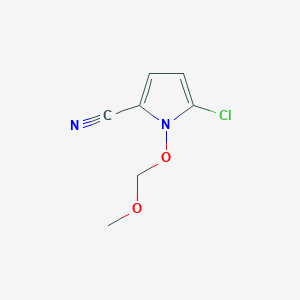
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)

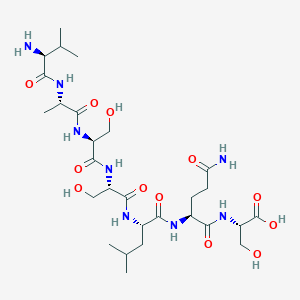
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
